molecular formula C22H22N6O2 B2986213 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893917-49-2

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2986213
CAS No.: 893917-49-2
M. Wt: 402.458
InChI Key: DHGURRXIUMBAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-Dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Triazolopyrimidine backbone: Provides a planar, heterocyclic scaffold for molecular interactions.
  • 3,4-Dimethylphenyl substituent at position 3: Enhances lipophilicity and steric bulk compared to simpler aryl groups.
  • Acetamide side chain at position 6: Linked to a phenethylamine group, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-15-8-9-18(12-16(15)2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGURRXIUMBAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the acetamide moiety through amidation reactions. The final product is purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or proteases, disrupting signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Variations in Triazolopyrimidine Derivatives

The table below highlights key structural differences and similarities among analogs:

Compound Name Substituent at Position 3 Acetamide Side Chain Molecular Formula Molecular Weight Key References
Target Compound 3,4-Dimethylphenyl N-Phenethyl Not explicitly provided ~430 (estimated) -
2-[3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-Fluorophenyl N-Methyl-N-phenyl C₁₉H₁₅FN₆O₂ 378.37
N-(3-Chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetamide 3,4-Dimethoxyphenyl N-(3-Chloro-4-methylphenyl) Not provided ~450 (estimated)
2-(3-(3,4-Dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide 3,4-Dimethoxyphenyl N-(Furan-2-ylmethyl) C₁₉H₁₈N₆O₅ 410.40
Ticagrelor (BRILINTA®) Cyclopentyltriazolopyrimidine core with additional substituents Complex side chain (cyclopropylamino, propylthio) C₂₃H₂₈F₂N₆O₄S 522.57

Key Structural and Functional Insights

3,4-Dimethoxyphenyl derivatives (e.g., ) introduce electron-donating methoxy groups, which may improve metabolic stability or modulate receptor binding.

Pharmacological Implications :

  • Ticagrelor’s antiplatelet activity is linked to its P2Y12 receptor antagonism, driven by its unique cyclopentyltriazolopyrimidine core and propylthio substituent . The target compound’s phenethylamide side chain may position it for similar ADP-receptor interactions but requires empirical validation.
  • Fluorinated analogs (e.g., ) may exhibit improved metabolic resistance due to fluorine’s electronegativity and bond strength.

Research Findings and Data Gaps

  • Further studies are needed to confirm its mechanism and efficacy.
  • Comparative Solubility and Stability : The dimethylphenyl group likely reduces solubility compared to methoxy or fluorine-containing analogs , necessitating formulation optimization for in vivo use.

Biological Activity

2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo[4,5-d]pyrimidine core structure which is known for various pharmacological properties.

  • IUPAC Name : 2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
  • Molecular Formula : C22H22N6O2
  • Molecular Weight : 406.45 g/mol

Structural Characteristics

The compound consists of:

  • A triazolo[4,5-d]pyrimidine nucleus which is known for its diverse biological activities.
  • An acetanilide moiety which can enhance biological activity through various mechanisms.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Anticonvulsant Activity :
    • Studies have shown that triazole derivatives can modulate voltage-gated sodium channels and GABA receptors, leading to anticonvulsant effects. For instance, certain triazole compounds demonstrated significant efficacy in the maximal electroshock (MES) and pentylenetetrazol (PTZ) models of seizures .
  • Antibacterial Properties :
    • The compound has been explored for its potential as an antibacterial agent. Similar triazole-based compounds have shown effectiveness against various bacterial strains .
  • Antiasthmatic Effects :
    • Some derivatives have been investigated for their ability to act as antiasthmatic agents, potentially through modulation of inflammatory pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often inhibit enzymes critical for bacterial survival or inflammatory processes.
  • Receptor Modulation : Compounds may interact with neurotransmitter receptors (e.g., GABA receptors) affecting neuronal excitability.

Study on Anticonvulsant Activity

In a recent study evaluating the anticonvulsant properties of various triazole derivatives:

  • Compounds were tested in both MES and PTZ models.
  • One notable derivative exhibited an ED50 of 15.2 mg/kg in the PTZ test with a therapeutic index indicating significant safety margins .

Antibacterial Efficacy Research

Another study focused on the antibacterial properties of triazole derivatives indicated that:

  • Compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
  • Structure-activity relationship (SAR) studies suggested that modifications to the phenyl ring significantly impacted antibacterial potency .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant efficacy in MES and PTZ models
AntibacterialEffective against multiple bacterial strains
AntiasthmaticPotential modulation of inflammatory responses
PropertyValue
Molecular FormulaC22H22N6O2
Molecular Weight406.45 g/mol
IUPAC Name2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide?

  • Methodology : The synthesis likely involves multi-step reactions.

  • Core formation : Cyclization of a triazolo-pyrimidinone scaffold under reflux conditions (e.g., ethanol with piperidine as a catalyst at 70–100°C for 24–72 hours, as seen in structurally related triazolo-triazine syntheses) .
  • Substituent introduction : Amide coupling via nucleophilic substitution or condensation reactions, similar to methods for N-phenethylacetamide derivatives (e.g., using ethyl chloroacetate and phenethylamine in ethanol under controlled temperatures) .
  • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/light petroleum mixtures) followed by recrystallization .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : Confirm regiochemistry and substituent positions using 1H^1H- and 13C^{13}C-NMR (e.g., δ 2.79 ppm for methyl groups in similar triazolo-pyrimidinones) .
  • HPLC-MS : Assess purity (>95%) and molecular weight verification (e.g., ESI-MS for [M+H]+ ions).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if applicable.

Q. What safety precautions are critical during handling?

  • Hazard mitigation :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy of acetamide derivatives and organic solvents .
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., dimethylformamide or ethyl acetate vapors).
  • Refer to SDS guidelines for related triazolo-pyrimidinones, which emphasize proper waste disposal and emergency protocols .

Advanced Research Questions

Q. How can computational tools optimize the synthesis or predict reactivity?

  • Computational strategies :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model cyclization steps and identify transition states, as demonstrated in ICReDD’s workflow for reaction design .
  • Solvent optimization : Use COSMO-RS simulations to select solvents that enhance yield (e.g., ethanol vs. DMF for solubility and reactivity balance) .
  • Machine learning : Train models on existing triazolo-pyrimidinone datasets to predict regioselectivity or byproduct formation.

Q. How do structural modifications (e.g., 3,4-dimethylphenyl vs. fluorophenyl) impact biological activity?

  • Experimental design :

  • SAR studies : Synthesize analogs with varying substituents (e.g., halogenation, methoxy groups) and test against target enzymes (e.g., kinases, phosphatases).
  • Lipophilicity assays : Measure logP values to correlate 3,4-dimethylphenyl’s hydrophobicity with membrane permeability .
  • Crystallographic docking : Map interactions between the triazolo-pyrimidinone core and binding pockets (e.g., using PyMOL or AutoDock).

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Data analysis framework :

  • Purity validation : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. 1H^1H-NMR integration) .
  • Assay standardization : Control variables like solvent (DMSO concentration) or cell line viability (e.g., MTT assay optimization) .
  • Meta-analysis : Compare datasets from PubChem or ChEMBL to identify trends in IC50_{50} values for related scaffolds .

Q. What strategies improve scalability without compromising yield?

  • Process engineering :

  • Continuous flow synthesis : Adapt batch reactions to microreactors for enhanced heat/mass transfer, as seen in azole syntheses .
  • Membrane separation : Purify intermediates using nanofiltration to replace column chromatography .
  • DoE optimization : Apply factorial design to variables (temperature, catalyst loading) for robust process parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.